molecular formula C21H23NO4 B558010 Fmoc-Leu-OH-15N CAS No. 200937-57-1

Fmoc-Leu-OH-15N

Cat. No.: B558010
CAS No.: 200937-57-1
M. Wt: 354.4 g/mol
InChI Key: CBPJQFCAFFNICX-VIKCBUFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N: is a labeled amino acid derivative used in peptide synthesis. The compound is isotopically labeled with nitrogen-15, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection during peptide synthesis, making it a crucial reagent in the field of biochemistry and molecular biology .

Mechanism of Action

Target of Action

N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, also known as Fmoc-Leu-OH-15N, is primarily used in peptide synthesis . It is a labeled form of L-Leucine, an essential α-amino acid for humans . The primary targets of this compound are the proteins that require leucine for their synthesis.

Mode of Action

This compound is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) .

Biochemical Pathways

The incorporation of this compound into peptide sequences is a crucial step in the synthesis of peptides. This process is part of the larger biochemical pathway of protein synthesis. The specific role of this compound is to protect the amine group during the peptide bond formation, preventing unwanted side reactions .

Result of Action

The use of this compound in peptide synthesis results in the successful incorporation of the leucine amino acid into the growing peptide chain. This is a crucial step in the synthesis of proteins, which play a myriad of roles in biological systems, from catalyzing biochemical reactions to providing structural support in cells .

Action Environment

The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of Fmoc removal and peptide bond formation . Therefore, precise control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.

Biochemical Analysis

Biochemical Properties

Fmoc-Leu-OH-15N plays a crucial role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N typically involves the following steps:

Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is used in the synthesis of isotopically labeled peptides for structural studies using NMR spectroscopy. The nitrogen-15 label provides valuable information about the peptide’s structure and dynamics .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The labeled peptides can be incorporated into proteins to investigate their function and interactions .

Medicine: In medical research, N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is used to develop peptide-based drugs. The isotopic label helps in tracking the drug’s distribution and metabolism in the body .

Industry: In the pharmaceutical industry, this compound is used in the development and production of peptide therapeutics. It is also used in quality control to ensure the purity and consistency of peptide products .

Comparison with Similar Compounds

Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides valuable insights in NMR studies. Its use in peptide synthesis and the ability to selectively deprotect the Fmoc group make it a versatile and essential reagent in various fields of research .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-VIKCBUFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583866
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200937-57-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.